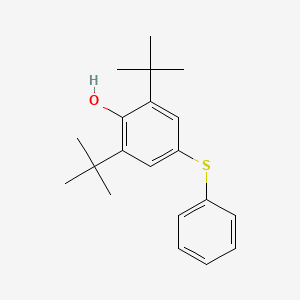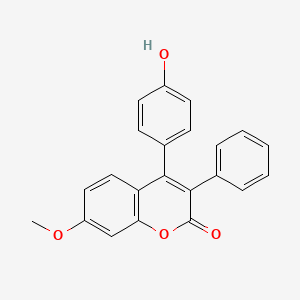
Einecs 253-983-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 253-983-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about this compound, including its chemical structure and properties, are crucial for understanding its applications and behavior in various chemical processes.
Preparation Methods
The preparation methods for Einecs 253-983-5 involve synthetic routes and reaction conditions that are tailored to produce the compound with high purity and yield. Industrial production methods often include:
Synthetic Routes: These involve specific chemical reactions that lead to the formation of this compound. The exact synthetic route can vary depending on the desired purity and application of the compound.
Reaction Conditions: These include temperature, pressure, and the use of catalysts to optimize the reaction and increase the yield of this compound.
Industrial Production: Large-scale production methods are employed to produce this compound in quantities sufficient for commercial use.
Chemical Reactions Analysis
Einecs 253-983-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in this compound is replaced by another group. Common reagents used in these reactions include acids, bases, and other nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 253-983-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and processes, helping to synthesize new compounds and materials.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in pharmaceuticals, including its efficacy and safety as a drug.
Mechanism of Action
The mechanism of action of Einecs 253-983-5 involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to various effects, including:
Molecular Targets: this compound may bind to specific proteins, enzymes, or receptors, altering their activity and leading to downstream effects.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Einecs 253-983-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, another compound with distinct properties and uses.
Einecs 239-934-0: Mercurous oxide, which also has unique chemical and physical characteristics.
By comparing these compounds, the unique properties and applications of this compound can be better understood.
Properties
CAS No. |
38521-29-8 |
|---|---|
Molecular Formula |
C9H13N3OS |
Molecular Weight |
211.29 g/mol |
IUPAC Name |
1,2-benzothiazol-3-one;ethane-1,2-diamine |
InChI |
InChI=1S/C7H5NOS.C2H8N2/c9-7-5-3-1-2-4-6(5)10-8-7;3-1-2-4/h1-4H,(H,8,9);1-4H2 |
InChI Key |
APWRMKMCDGFVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


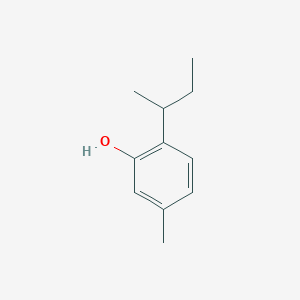
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

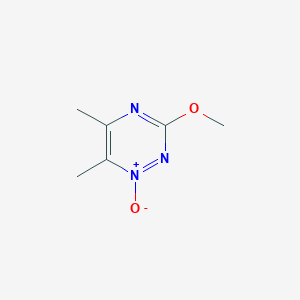

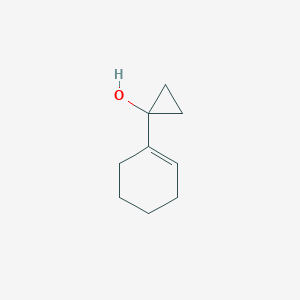

![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
